
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a benzonitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the pyrimidine ring are substituted by the benzonitrile group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by different nucleophiles, such as amines, alkoxides, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which may contribute to its anti-inflammatory and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile.
4,6-Dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
3-(2,6-Dichloropyrimidin-4-yl)methylbenzonitrile: A structurally related compound with a methyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H5Cl2N3 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
3-(2,6-dichloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-2-7(4-8)6-14/h1-5H |
InChI Key |
LSTRPTKYFPQEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=NC(=N2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



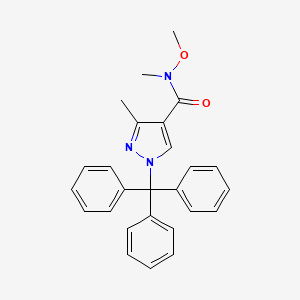
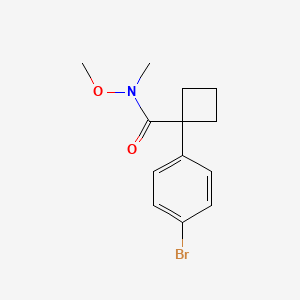
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)


![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
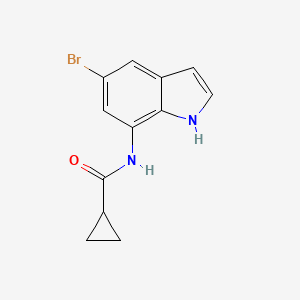
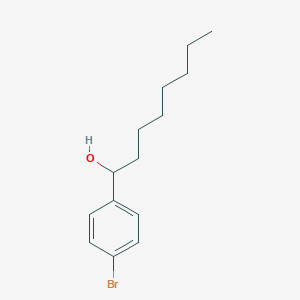

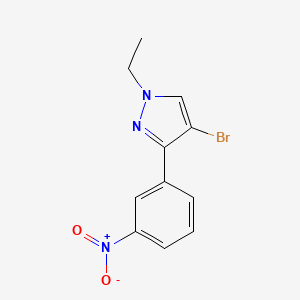

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)
